molecular formula C10H9N3 B2584487 N-phenylpyrimidin-4-amine CAS No. 50827-24-2

N-phenylpyrimidin-4-amine

Cat. No.: B2584487
CAS No.: 50827-24-2
M. Wt: 171.203
InChI Key: JLVLBDODYLEYOY-UHFFFAOYSA-N
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Description

N-phenylpyrimidin-4-amine is a heterocyclic aromatic compound that consists of a pyrimidine ring substituted with a phenyl group at the nitrogen atom and an amine group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: N-phenylpyrimidin-4-amine can be synthesized through various methods. One common approach involves the reaction of 4-chloropyrimidine with aniline under basic conditions. The reaction typically proceeds as follows:

  • Dissolve 4-chloropyrimidine in a suitable solvent such as ethanol.
  • Add aniline to the solution.
  • Introduce a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction.
  • Heat the reaction mixture to reflux for several hours.
  • After completion, cool the mixture and isolate the product by filtration or extraction.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of microwave-assisted reactions to reduce reaction times and improve yields.

Chemical Reactions Analysis

Types of Reactions: N-phenylpyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or hydrazines.

    Substitution: The phenyl group can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenation with chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-phenylpyrimidin-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.

    Industry: Utilized in the development of agrochemicals and dyes.

Comparison with Similar Compounds

N-phenylpyrimidin-4-amine can be compared with other similar compounds, such as:

    N-phenylpyrimidin-2-amine: Differing in the position of the amine group, which can affect its reactivity and biological activity.

    N-phenylpyrimidin-5-amine: Another positional isomer with distinct chemical and biological properties.

    N-phenylpyrimidin-4-ol:

This compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-phenylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3/c1-2-4-9(5-3-1)13-10-6-7-11-8-12-10/h1-8H,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLVLBDODYLEYOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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